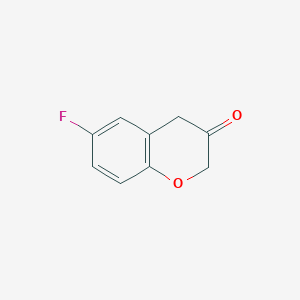

6-Fluorochroman-3-one

Beschreibung

Overview of the Chromanone Scaffold in Organic and Medicinal Chemistry

The chromanone core, a bicyclic system featuring a benzene (B151609) ring fused to a dihydropyranone ring, is a fundamental structural motif found in a wide array of natural products and synthetic compounds. nih.govtandfonline.com This scaffold's inherent biological potential and relatively low toxicity in mammals have made it a cornerstone in drug discovery. tandfonline.com Chromone (B188151) derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. nih.govtandfonline.com The versatility of the chromone structure allows for a high degree of chemical modification, providing a fertile ground for the development of new therapeutic agents. nih.gov Its recognition as a "privileged structure" in medicinal chemistry underscores its importance as a template for designing novel compounds with potential applications in treating neurodegenerative diseases, inflammatory conditions, infectious diseases, diabetes, and cancer. acs.org

Rationale for Fluorine Incorporation in Chromanone Derivatives

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's characteristics. tandfonline.comencyclopedia.pubacs.org

Key reasons for incorporating fluorine into chromanone derivatives include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the compound's half-life and increase its bioavailability. tandfonline.comnih.gov

Improved Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, which affects its ability to cross cell membranes. Strategic placement of fluorine can optimize this property for better drug absorption and distribution. acs.orgnih.gov

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets like proteins and enzymes, potentially increasing the compound's potency. tandfonline.comencyclopedia.pub

The strategic placement of a fluorine atom on the chromanone scaffold, as in 6-fluorochroman-3-one, is therefore a deliberate design choice aimed at creating a molecule with potentially superior therapeutic properties compared to its non-fluorinated counterparts.

Historical Context of this compound Investigation

While the broader class of chromanones has been studied for decades, specific research into this compound and its immediate precursors appears to be more recent. Early investigations into fluorinated chromans often focused on derivatives with different substitution patterns. For instance, research from the late 1990s explored a series of novel 6-fluorochroman (B116937) derivatives as potential antagonists for the 5-HT1A receptor, indicating an early interest in the pharmacological potential of this fluorinated scaffold. nih.gov

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Current research involving the 6-fluorochroman scaffold is diverse, with a significant focus on its application as an intermediate in the synthesis of pharmacologically active compounds. For example, methyl 6-fluorochroman-2-carboxylate, a closely related compound, is utilized in the development of pharmaceuticals targeting neurological disorders and in the formulation of agrochemicals. chemimpex.com The synthesis of various derivatives, such as those incorporating triazole and thiazolidinone rings, continues to be an active area of investigation. researchgate.netnih.govnih.gov

However, specific research focusing solely on the biological activities and applications of this compound appears to be less prevalent in publicly available literature. This presents several unaddressed questions for future investigation:

What are the specific biological targets of this compound?

How does the placement of the ketone at the 3-position influence its pharmacological profile compared to other chromanone isomers?

What are the most efficient and stereoselective methods for the synthesis of this compound?

Could this compound serve as a valuable building block for the synthesis of more complex and potent therapeutic agents?

Addressing these questions through further research will be crucial to fully unlocking the potential of this compound in chemical and medicinal science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-4H-chromen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSLAWDLNGCKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717041 | |

| Record name | 6-Fluoro-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-05-6 | |

| Record name | 6-Fluoro-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluorochroman 3 One

Retrosynthetic Analysis and Key Precursors for 6-Fluorochroman-3-one

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis primarily involves two key disconnections: the carbon-oxygen bond forming the heterocyclic ring and the carbon-carbon or carbon-heteroatom bonds necessary to establish the desired functional groups.

The chroman-3-one (B94795) core suggests a primary retrosynthetic disconnection of the ether linkage, leading back to a substituted phenol (B47542) and a three-carbon chain. A logical precursor is therefore a derivative of p-fluorophenol. The synthesis of related compounds such as 6-fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid has been demonstrated starting from p-fluorophenol, highlighting its role as a key precursor. sioc-journal.cngoogle.com

A plausible retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Functional Group Interconversion (FGI): The ketone at the C3 position can be envisioned as the product of an oxidation reaction of the corresponding secondary alcohol, 6-fluorochroman-3-ol.

C-O Bond Disconnection (Cyclization): The chroman ring can be formed via an intramolecular cyclization. A key intermediate for this step would be a phenolic compound with an appropriate three-carbon side chain, such as an allylic or epoxy group, attached to the oxygen. For instance, an intramolecular Williamson ether synthesis or a Michael addition could form the heterocyclic ring.

Key Precursors: This analysis points to p-fluorophenol as a fundamental starting material. The three-carbon unit can be introduced through various reagents, such as epichlorohydrin (B41342) or an acrylic acid derivative, which would then undergo further transformations.

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Structure | Role in Synthesis |

| p-Fluorophenol | F-C₆H₄-OH | Provides the fluorinated aromatic ring. |

| Epichlorohydrin | C₃H₅ClO | Source for the three-carbon backbone, leading to the heterocyclic ring. |

| Acrylic Acid / Acryloyl Chloride | CH₂=CHCOOH / CH₂=CHCOCl | Can be used to introduce the three-carbon chain onto the phenolic oxygen, setting the stage for cyclization. |

Classical and Established Synthetic Routes to this compound

Established methods for synthesizing the this compound scaffold rely on well-known organic reactions, primarily focusing on the formation of the chromanone ring system and the subsequent installation of the ketone functionality.

Cyclization Reactions in Chromanone Synthesis Relevant to this compound

The construction of the chroman ring is the cornerstone of this synthesis. Several cyclization strategies are applicable:

Intramolecular Michael Addition: A common route involves the reaction of a p-fluorophenol with an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) derivative. The resulting adduct can then undergo an intramolecular Michael-type cyclization to form the chromanone ring. This approach has been used for the synthesis of various substituted 4-chromanones. researchgate.net

Acid-Catalyzed Cyclization: Another method involves the reaction of p-fluorophenol with dimethyl acetylenedicarboxylate. The initial adduct is hydrolyzed and then treated with a strong acid like sulfuric acid to induce cyclization, forming a 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid intermediate, which can be further modified. google.com

Baylis-Hillman Reaction: The Baylis-Hillman reaction can be employed to create complex precursors for cyclization. For example, the reaction of a substituted phenol with an allylic bromide (derived from a Baylis-Hillman adduct) can lead to an intermediate that cyclizes to form the chroman-4-one skeleton. nih.gov

Functional Group Transformations Utilized in this compound Preparation

Once the chroman ring system is in place, or during its construction, various functional group transformations are necessary to arrive at the final this compound structure.

A key transformation is the oxidation of a secondary alcohol to a ketone. If the synthesis yields 6-fluorochroman-3-ol, a subsequent oxidation step is required. Common oxidizing agents for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. organic-synthesis.com These reagents are known for their efficiency in converting secondary alcohols to ketones under relatively mild conditions.

Alternatively, the ketone functionality can be incorporated during the ring formation. For example, if the cyclization leads to a 6-fluorochroman-4-one (B116969) derivative, a series of reactions would be needed to shift the carbonyl group to the 3-position, which is a more complex synthetic challenge. Therefore, strategies that directly form a precursor to the 3-one, such as a 3-hydroxychroman, are generally preferred.

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated and efficient methods, including catalytic and asymmetric approaches, to produce this compound and its chiral analogues.

Catalytic Approaches (e.g., Palladium-catalyzed reactions) in this compound Synthesis

Palladium catalysis has become a powerful tool in the synthesis of heterocyclic compounds. mdpi.com Palladium-catalyzed reactions can be employed for C-C and C-O bond formation, making them suitable for constructing the chromanone skeleton.

For instance, palladium-catalyzed intramolecular C-H acylation has been reported for the synthesis of chromanones. doi.org This type of reaction could potentially be adapted for this compound. Furthermore, palladium-catalyzed cascade reactions, which form multiple bonds in a single operation, offer an efficient route to complex heterocyclic structures and can enhance atom economy. mdpi.com Enantioselective fluorination of β-ketoesters catalyzed by chiral palladium complexes has also been demonstrated, which could be relevant for creating fluorinated chromanone structures. nih.gov

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure fluorinated compounds is of significant interest. Several catalytic asymmetric methods have been developed that could be applied to produce chiral this compound or its derivatives.

Organocatalysis: Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully used in tandem intramolecular oxa-Michael addition/electrophilic fluorination reactions to produce chiral fluorinated flavanone (B1672756) derivatives with high yields and enantioselectivities. researchgate.net This strategy could be adapted for the synthesis of chiral this compound.

Phase-Transfer Catalysis: Chiral anion phase-transfer catalysis has emerged as a powerful method for the enantioselective fluorination of alkenes. pnas.org This approach utilizes a chiral phosphate (B84403) anion to deliver an electrophilic fluorine source to a substrate containing a directing group, leading to the formation of chiral allylic fluorides which are precursors to other chiral fluorinated molecules. pnas.orggoogle.com

Transition Metal Catalysis: Asymmetric transfer hydrogenation (ATH) using ruthenium or rhodium catalysts is a well-established method for the stereoselective reduction of ketones. researchgate.net The dynamic kinetic resolution of racemic 3-fluorochromanones via ATH can produce enantioenriched cis-3-fluorochroman-4-ols with high diastereoselectivity and enantioselectivity. researchgate.net While this produces the alcohol, it highlights a powerful method for controlling stereochemistry at the C3 and C4 positions, which is directly relevant to chiral analogues of this compound.

Table 2: Advanced Catalytic Strategies for Fluorinated Chromanone Synthesis

| Catalytic Strategy | Catalyst Type | Key Transformation | Relevance to this compound |

| Asymmetric Tandem Reaction | Bifunctional Cinchona Alkaloid | Intramolecular oxa-Michael addition/electrophilic fluorination | Direct asymmetric synthesis of the chiral fluorinated chromanone core. researchgate.net |

| Chiral Anion Phase-Transfer Catalysis | Chiral Phosphate Anion | Enantioselective electrophilic fluorination of alkenes | Synthesis of chiral fluorinated building blocks. pnas.org |

| Asymmetric Transfer Hydrogenation (ATH) | Ruthenium(II) or Rhodium(III) complexes | Dynamic kinetic resolution and reduction of a ketone | Synthesis of chiral 3-fluorochroman-4-ol, a direct precursor to chiral 6-fluorochroman-3-ol. researchgate.net |

| Palladium-Catalyzed Fluorination | Chiral Palladium(II) Complex | Enantioselective fluorination of β-ketoesters | A potential route to introduce fluorine stereoselectively in a chromanone precursor. nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance safety. While specific green synthesis routes for this compound are not extensively detailed, the principles can be applied by drawing parallels from the synthesis of related chroman and heterocyclic structures. nih.govmlsu.ac.inresearchgate.net

Key principles applicable to this compound synthesis include:

Atom Economy : Synthetic pathways should be designed to maximize the incorporation of all materials from the reactants into the final product, thereby minimizing waste. mlsu.ac.in Reactions like rearrangements and additions are inherently more atom-economical than substitutions or eliminations. mlsu.ac.in

Use of Safer Solvents and Auxiliaries : Whenever possible, the use of hazardous solvents and separation agents should be avoided or replaced with more innocuous alternatives. mlsu.ac.in Research into the synthesis of related compounds has explored solvent-free reaction conditions and the use of greener solvents like deep eutectic solvents. nih.govresearchgate.netsioc-journal.cn

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. mlsu.ac.in The development of catalytic processes that operate under mild conditions is a key strategy. For instance, Ru(II)-catalyzed asymmetric transfer hydrogenation for related fluorinated chromanols is an example of achieving high efficiency under controlled conditions. researchgate.net

The following table outlines the application of these principles in the context of chromanone synthesis.

Table 1: Application of Green Chemistry Principles in Chromanone Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound and Related Compounds |

|---|---|

| Prevention | Designing synthetic routes that minimize the generation of by-products from the outset is preferable to treating waste post-synthesis. mlsu.ac.in |

| Atom Economy | Utilizing reactions such as intramolecular cyclizations which incorporate a high percentage of the starting material atoms into the chromanone core. mlsu.ac.in |

| Safer Solvents | Exploring solvent-free conditions, as reported for related aryl triazoles, or using alternative solvent systems like deep eutectic solvents to reduce reliance on volatile organic compounds. nih.govresearchgate.netsioc-journal.cn |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure the compound meets the required purity standards for its intended applications. The primary method documented for the purification of this compound is column chromatography. doi.org

Column Chromatography: This technique is a cornerstone for purifying compounds in organic synthesis. For this compound, a specific protocol involves column chromatography on silica (B1680970) gel. The compound was successfully isolated as a yellow solid using a solvent system of petroleum ether and ethyl acetate (B1210297) in a 15:1 ratio. doi.org This method allows for the effective separation of the desired product from unreacted starting materials and reaction by-products.

Other Relevant Techniques: While directly applied to related 6-fluorochroman (B116937) derivatives, other purification techniques are highly relevant and adaptable for this compound.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures of isomers, preparative HPLC is a powerful tool. It has been used to isolate isomeric impurities during the synthesis of Nebivolol, a molecule containing the 6-fluorochroman moiety. ijpsr.com

Crystallization: This technique is widely used for the purification of solid compounds. It involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the mother liquor. For related compounds like 6-fluoro-4-chromanone derivatives, crystallization is a standard purification step. google.com

Filtration: A fundamental technique used to isolate a solid product from a liquid reaction mixture or a crystallization solvent. For instance, in the synthesis of a precursor to sorbinil, the product was isolated from the aqueous reaction mixture by filtration. google.com

The following table compares these purification techniques.

Table 2: Comparison of Purification and Isolation Techniques

| Technique | Description | Application Context | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (silica gel). | Directly used for purifying this compound with a petroleum ether:ethyl acetate (15:1) eluent system. doi.org Also used to separate stereoisomers of related epoxides. nih.gov | doi.orgnih.gov |

| Preparative HPLC | A high-resolution chromatographic technique used for isolating components of a mixture on a larger scale. | Employed for isolating a crucial isomeric impurity in the synthesis of Nebivolol, which features a 6-fluorochroman core. | ijpsr.com |

| Crystallization | A process for solid purification based on differences in solubility. | A standard method for purifying related chromanone derivatives and their precursors. | google.com |

| Filtration | The mechanical separation of a solid from a fluid by passing the mixture through a filter medium. | Used to isolate crude products from reaction mixtures, often prior to further purification by chromatography or crystallization. google.com | google.com |

Spectroscopic Characterization for Structural Elucidation of 6 Fluorochroman 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for 6-Fluorochroman-3-one Structural Assignment (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the carbon-hydrogen framework and the environment of the fluorine atom in this compound. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, a comprehensive picture of the molecule's structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring atoms. The signals in the aromatic region are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. For a 6-fluoro substituted chromanone, specific coupling patterns are expected. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift values are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). libretexts.org The presence of the fluorine atom influences the chemical shifts of nearby carbon atoms, an effect that can be observed and quantified. magritek.com In fluorinated compounds, carbon signals can be split due to coupling with the fluorine nucleus (C-F coupling), providing further structural confirmation. magritek.com

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique for the characterization of this compound. wikipedia.org This method is highly sensitive to the local electronic environment of the fluorine atom. magritek.com The chemical shift in the ¹⁹F NMR spectrum provides direct evidence of the fluorine's position on the chromanone scaffold. icpms.cz Coupling between the fluorine atom and adjacent protons (H-F coupling) can also be observed, further corroborating the structural assignment. icpms.cz

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.10-7.50 | m | Aromatic protons |

| ¹H | 4.50 | s | -OCH₂- |

| ¹H | 3.60 | s | -COCH₂- |

| ¹³C | ~195 | s | C=O (Ketone) |

| ¹³C | 150-160 (d) | d | C-F |

| ¹³C | 110-140 | m | Aromatic carbons |

| ¹³C | ~70 | t | -OCH₂- |

| ¹³C | ~45 | t | -COCH₂- |

| ¹⁹F | -110 to -120 | m | Ar-F |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used. "d" denotes a doublet and "m" denotes a multiplet.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of this compound

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. msu.edu Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. scienceready.com.au

Upon ionization in the mass spectrometer, this compound forms a molecular ion (M+). The mass-to-charge ratio (m/z) of this molecular ion peak confirms the molecular weight of the compound. For this compound (C₉H₇FO₂), the expected molecular weight is approximately 166.15 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The fragmentation of the molecular ion occurs through predictable pathways, yielding smaller, stable fragment ions. libretexts.orgarizona.edu The analysis of these fragments helps to piece together the structure of the original molecule. uomustansiriyah.edu.iq For chromanone derivatives, characteristic fragmentation patterns often involve cleavages of the bonds adjacent to the carbonyl group and within the heterocyclic ring. arizona.edu In the case of this compound, the presence of the fluorine atom on the aromatic ring will influence the fragmentation, leading to characteristic neutral losses and fragment ions containing fluorine. A prominent peak in the GC-MS data for a related compound, 6-fluorochroman-4-one (B116969), is observed at an m/z of 138, with other significant peaks at 110 and 166. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgrsc.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. spectroscopyonline.com

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This peak is typically observed in the region of 1680-1750 cm⁻¹. savemyexams.com The exact position can be influenced by the electronic effects of the substituents on the chromanone ring.

Other key absorption bands include:

Aromatic C=C stretching: These vibrations typically appear in the region of 1450-1600 cm⁻¹.

C-O-C stretching: The ether linkage within the chroman ring will show characteristic stretching vibrations, usually in the 1000-1300 cm⁻¹ range. savemyexams.com

C-F stretching: The carbon-fluorine bond will have a characteristic stretching absorption, typically found in the 1000-1400 cm⁻¹ region.

Aromatic C-H stretching: These bands are generally observed above 3000 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the methylene (B1212753) groups in the heterocyclic ring will show absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole. utdallas.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1680 - 1750 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-O-C (Ether) | Stretching | 1000 - 1300 | Medium |

| C-F | Stretching | 1000 - 1400 | Strong |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

Advanced Spectroscopic Techniques for Complex this compound Structures (e.g., 2D NMR, RDCs)

For more complex derivatives of this compound or for unambiguous assignment of all signals, advanced spectroscopic techniques can be employed.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule. ucl.ac.ukepfl.chmnstate.edu

COSY (¹H-¹H COSY): This experiment reveals which protons are coupled to each other, helping to trace the proton-proton networks within the aliphatic and aromatic portions of the molecule. mnstate.educam.ac.uk

HSQC (¹H-¹³C HSQC): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of carbon resonances. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. epfl.ch

These 2D NMR techniques are instrumental in confirming the precise substitution pattern and resolving any ambiguities that may arise from the analysis of 1D NMR spectra alone. researchgate.net

Hyphenated Techniques: The coupling of chromatographic separation with spectroscopic detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides a powerful tool for the analysis of complex mixtures and the identification of individual components. numberanalytics.com Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another advanced hyphenated technique that combines the separation power of LC with the structural elucidation capabilities of NMR. numberanalytics.com

Reactivity and Chemical Transformations of 6 Fluorochroman 3 One

Reactions Involving the Carbonyl Group of 6-Fluorochroman-3-one

The ketone at the C-3 position is a primary site for nucleophilic addition and related reactions, enabling the introduction of a wide variety of substituents and the construction of new molecular frameworks.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup.

Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond through the Wittig reaction. wikipedia.orglumenlearning.comorganic-chemistry.org This involves reacting this compound with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CHR, to yield a 3-alkylidene-6-fluorochroman derivative. This method is highly effective for introducing exocyclic double bonds. wikipedia.org

Reductive Amination: This reaction transforms the carbonyl group into an amine via an intermediate imine. wikipedia.orgacsgcipr.orgmasterorganicchemistry.com By reacting this compound with an amine (R-NH₂) under acidic conditions, an imine or enamine is formed, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding 3-amino-6-fluorochroman. wikipedia.orgchem-station.comorganic-chemistry.org This one-pot procedure is a highly efficient method for synthesizing substituted amines. acsgcipr.org

| Reaction | Reagents | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohol |

| Wittig Olefination | Phosphorus Ylide (Ph₃P=CHR) | 3-Alkylidene-6-fluorochroman |

| Reductive Amination | Amine (RNH₂), NaBH₃CN or NaBH(OAc)₃ | 3-Amino-6-fluorochroman |

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic substitution, although the substitution pattern is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The substituents on the aromatic ring direct the position of incoming electrophiles. The ether oxygen at position 1 is a strong activating group and an ortho-, para-director. The fluorine atom at C-6 is a deactivating group but also an ortho-, para-director. The carbonyl group's influence is primarily deactivating through its electron-withdrawing nature. The combined effect typically directs electrophiles to the C-5 and C-7 positions. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield a mixture of 5- and 7-substituted products.

Nucleophilic Aromatic Substitution (SNA): The presence of the electron-withdrawing fluorine atom on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNA). nih.govyoutube.com In SNA reactions, fluorine can act as a good leaving group, especially when the ring is further activated by strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com The reaction is facilitated by strong nucleophiles, which displace the fluoride (B91410) ion. The rate of this reaction is significantly enhanced if electron-withdrawing groups are positioned ortho or para to the fluorine leaving group. masterorganicchemistry.com

| Substitution Type | Directing Influence | Expected Position of Substitution |

| Electrophilic (EAS) | Activating: -O- (ortho, para) Deactivating: -F (ortho, para), -C=O (meta) | C-5 and C-7 |

| Nucleophilic (SNA) | Fluorine at C-6 acts as a leaving group | C-6 |

Ring-Opening and Ring-Contraction/Expansion Reactions of the Chromanone Core

The stability of the chromanone core is significant, but under specific conditions, it can undergo ring transformations. These reactions often proceed through the opening of the heterocyclic pyran ring, followed by rearrangement or re-closure.

Ring-Opening Reactions: Treatment of related chromone-3-carboxylic acids with nucleophiles like primary or secondary amines has been shown to cause a nucleophilic attack at the C-2 position, leading to the opening of the pyrone ring. researchgate.net A similar mechanism could be envisioned for this compound under strong nucleophilic or basic conditions, where a nucleophile attacks the C-2 position, cleaving the ether bond and opening the heterocyclic ring to form a substituted phenoxy derivative.

Ring-Contraction/Expansion: While less common for the stable chromanone system, ring contractions and expansions are known for other cyclic ketones and heterocycles. wikipedia.org For instance, the Favorskii rearrangement of cyclic α-halo ketones under basic conditions leads to ring contraction. Although this compound is not an α-halo ketone, its α-halogenated derivatives could potentially undergo such rearrangements. Ring expansion reactions, such as the Tiffeneau–Demjanov rearrangement, could potentially be applied to derivatives of this compound to form larger heterocyclic systems. wikipedia.orgnih.gov

Oxidation and Reduction Chemistry of this compound

The oxidation state of the chromanone core can be readily altered through oxidation and reduction reactions, primarily targeting the carbonyl group and the heterocyclic ring.

Reduction: The ketone at C-3 can be selectively reduced to a secondary alcohol, forming 6-Fluorochroman-3-ol. This is commonly achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones. masterorganicchemistry.comyoutube.com More forceful reduction, such as catalytic hydrogenation (e.g., H₂/Pd-C) under pressure, can reduce both the carbonyl group and the aromatic ring, though this requires harsh conditions. chemicalbook.comresearchgate.netgoogle.com

Oxidation: The chroman-3-one (B94795) scaffold can be oxidized to the corresponding chromone (B188151). This transformation introduces a double bond between C-2 and C-3, creating a conjugated system. This can be accomplished using various oxidizing agents, such as selenium dioxide (SeO₂) or by bromination followed by dehydrobromination.

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 6-Fluorochroman-3-ol |

| Oxidation | Selenium Dioxide (SeO₂) | 6-Fluorochromone |

Derivatization Strategies of this compound for Analog Synthesis

This compound serves as a versatile starting material for the synthesis of a diverse library of analogs, which is crucial in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govderpharmachemica.comresearchgate.net The reactivity at its key positions allows for systematic structural modifications.

C-3 Position: The carbonyl group is the most common site for derivatization. As discussed, it can be converted into alcohols, alkenes, and amines, which can be further functionalized. derpharmachemica.com

Aromatic Ring: Electrophilic and nucleophilic substitution reactions on the benzene ring allow for the introduction of various substituents (e.g., nitro, halo, amino groups) at the C-5, C-7, or C-6 positions, altering the electronic and steric properties of the molecule.

Chromanone Core: Modifications to the core structure through ring-opening followed by reaction with bifunctional reagents can lead to entirely new heterocyclic systems. acs.org

These derivatization strategies highlight the importance of this compound as a key intermediate in the development of novel compounds with potential biological activities. researchgate.netresearchgate.netnih.gov

Synthesis and Exploration of 6 Fluorochroman 3 One Derivatives and Analogues

Design Principles for 6-Fluorochroman-3-one Analogues

The design of analogues based on the this compound scaffold is primarily guided by structure-activity relationship (SAR) studies. The core principle involves the strategic modification of the chromanone ring system to enhance desired properties while minimizing off-target effects. Key considerations in the design of these analogues include:

Positional Substitution: The chromanone scaffold offers multiple sites for substitution, including the C-2, C-3, C-4, C-6, C-7, and C-8 positions. Research has shown that substitutions at these positions can significantly influence the biological activity of the resulting compounds. For instance, modifications at the C-2 and C-3 positions have been explored to introduce diverse functionalities. nih.gov Similarly, substitutions on the aromatic ring, such as at the C-7 position, are often pursued to modulate electronic properties and interactions with biological targets. nih.gov

Introduction of Pharmacophores: A common design strategy is the incorporation of known pharmacophoric groups into the this compound framework. This can involve attaching moieties that are known to interact with specific biological targets. For example, the introduction of an oxo or an optically active hydroxy group at the C-4 position has been shown to be effective in improving receptor selectivity for certain derivatives. nih.gov

Conformational Restriction: The inherent rigidity of the bicyclic chroman ring system is a key design element. This conformational constraint can lead to higher binding affinities and selectivities for specific biological targets by reducing the entropic penalty upon binding. Further modifications that alter the ring conformation, such as the introduction of substituents or the formation of spirocyclic systems, are also employed as a design tactic.

Bioisosteric Replacement: The fluorine atom at the C-6 position is itself a result of a design principle known as bioisosteric replacement. Fluorine's small size and high electronegativity can enhance metabolic stability, improve binding affinity, and alter the acidity of nearby functional groups without significantly increasing steric bulk. This principle is extended to other positions on the scaffold, where different functional groups are introduced to mimic or improve upon the properties of a parent compound.

Synthetic Approaches to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is a field of active research, with various methods developed to introduce functional groups at specific positions of the chroman nucleus.

Substitutions at the C-2 Position:

Derivatization at the C-2 position is a common strategy. One approach involves starting with 6-fluorochroman-2-carboxylic acid, which can be converted to its corresponding ester. This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide. nih.gov This intermediate serves as a versatile precursor for the synthesis of various heterocyclic hybrids attached at the C-2 position. nih.gov Another route involves the use of 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene as a starting material, which allows for the introduction of side chains at the C-2 position through ring-opening reactions of the epoxide. tandfonline.com

| Starting Material | Reagents | Product Type | Reference |

| 6-Fluorochroman-2-carboxylic acid | 1. Methanol, H₂SO₄; 2. Hydrazine hydrate | 6-Fluorochroman-2-carbohydrazide | nih.gov |

| 6-Fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene | Benzylamine | (R)-2-(benzylamino)-1-((S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | tandfonline.com |

Substitutions at the C-3 Position:

While the parent compound is a 3-one, modifications at this position are also explored. For instance, the reduction of the C-3 ketone to a hydroxyl group is a key transformation. Asymmetric transfer hydrogenation using catalysts like Ru(II) can be employed to produce enantioenriched cis-3-fluorochroman-4-ols from 3-fluorochromanone derivatives through a dynamic kinetic resolution process. researchgate.net

Substitutions at the C-4 Position:

Introduction of substituents at the C-4 position has been shown to be beneficial for receptor selectivity. nih.gov For example, the synthesis of 4-oxochroman derivatives has been reported as a strategy to enhance the antagonist activity of certain compounds at the 5-HT1A receptor. nih.govacs.org These are often synthesized from appropriate precursors where the C-4 position is functionalized prior to or after the chroman ring formation. A general synthesis of the chroman-4-one scaffold can be achieved through the intramolecular cyclization of a corresponding phenol (B47542) derivative. researchgate.net

Substitutions at the C-7 and C-8 Positions:

Modifications on the aromatic ring of the chroman scaffold are also synthetically important. For instance, the synthesis of 6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives has been described, indicating that functionalization at the C-7 position is feasible, often starting from precursors with the desired substitution pattern on the benzene (B151609) ring. nih.govresearchgate.net Similarly, derivatives with substitutions at the C-8 position, such as 2-(6-Fluorochroman-8-yloxy)ethylamine, have been synthesized, typically involving nucleophilic substitution reactions on a pre-functionalized fluorochroman derivative. evitachem.com

Hybrid Molecules Incorporating the this compound Scaffold

The development of hybrid molecules, which combine two or more pharmacophoric scaffolds into a single molecular entity, is a well-established approach in drug discovery. nih.govnih.gov The this compound scaffold has been utilized as a core component in the synthesis of such hybrids.

One notable example is the synthesis of hybrid molecules containing both the 6-fluorochroman (B116937) moiety and other five-membered heterocyclic rings like 1,2,4-triazoles and thiazolidinones. nih.gov The synthesis of these hybrids often starts from 6-fluorochroman-2-carbohydrazide. nih.gov

Triazole Hybrids: To synthesize 1,2,4-triazole (B32235) hybrids, the 6-fluorochroman-2-carbohydrazide is first reacted with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate. This intermediate is then cyclized with a substituted aniline (B41778) to yield the final 5-(6-fluorochroman-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives. nih.gov

Thiazolidinone Hybrids: For the synthesis of thiazolidinone hybrids, the 6-fluorochroman-2-carbohydrazide is condensed with a substituted aryl aldehyde to form a Schiff base. Subsequent reaction of the Schiff base with thioglycolic acid leads to the formation of 6-fluorochroman-N-(4-oxo-2-arylthiazolidin-3-yl)chroman-2-carboxamides. nih.gov

The design rationale behind these hybrid molecules is to potentially achieve dual biological activities or to enhance the potency of the parent molecules by combining their pharmacophoric features. nih.gov

| Hybrid Type | Key Intermediate | Key Reagents | Final Hybrid Structure | Reference |

| 1,2,4-Triazole | 6-Fluorochroman-2-carbohydrazide | 1. CS₂, KOH; 2. Substituted aniline | 5-(6-fluorochroman-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiol | nih.gov |

| 4-Thiazolidinone | 6-Fluorochroman-2-carbohydrazide | 1. Substituted aryl aldehyde; 2. Thioglycolic acid | 6-fluorochroman-N-(4-oxo-2-arylthiazolidin-3-yl)chroman-2-carboxamide | nih.gov |

Stereochemical Aspects in this compound Derivative Synthesis

Stereochemistry plays a paramount role in the synthesis and biological activity of this compound derivatives. The presence of chiral centers, particularly at the C-2 and C-3 positions of the chroman ring, necessitates stereocontrolled synthetic methods to obtain specific enantiomers or diastereomers, as different stereoisomers often exhibit distinct pharmacological profiles. tandfonline.comrsc.org

The synthesis of nebivolol, a well-known drug containing the 6-fluorochroman scaffold, highlights the importance of stereochemistry. Its synthesis requires access to specific stereoisomers of 2-substituted 6-fluorochroman derivatives. beilstein-journals.org

Key stereochemical considerations include:

Diastereoselective Synthesis: In many synthetic routes, the formation of multiple stereocenters can lead to diastereomeric mixtures. For example, the synthesis of 3-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives involves the separation of diastereomers. tandfonline.com The development of efficient methods for the separation of these diastereomers is a significant aspect of the synthesis. tandfonline.com

Enantioselective Synthesis: Achieving high enantioselectivity is often a primary goal. This can be accomplished through various strategies:

Chiral Resolution: Racemic mixtures can be separated into their constituent enantiomers. For instance, enzymatic resolution using esterases has been developed for the production of optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids. rsc.org

Asymmetric Catalysis: The use of chiral catalysts can direct a reaction to favor the formation of one enantiomer over the other. Asymmetric transfer hydrogenation of 3-fluorochromanone derivatives using a chiral Ru(II) catalyst is an example of this approach to produce enantioenriched alcohols. researchgate.net

Use of Chiral Pool: Starting from a readily available enantiomerically pure starting material can transfer its chirality to the final product.

Stereochemical Inversion and Retention: Certain reactions can proceed with either inversion or retention of configuration at a stereocenter. For example, the synthesis of epoxides from diols via tosylation and subsequent intramolecular substitution is a common strategy where the stereochemistry of the diol dictates the stereochemistry of the resulting epoxide. google.com

The absolute configuration of the chiral centers can significantly affect the three-dimensional structure of the molecule, including the helicity of the dihydropyran ring, which in turn can influence its biological activity and physical properties like specific optical rotation. mdpi.com

Computational and Theoretical Studies on 6 Fluorochroman 3 One

Quantum Chemical Calculations of 6-Fluorochroman-3-one Electronic Structure and Reactivity

No publications were identified that performed quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure (e.g., HOMO/LUMO energies, molecular electrostatic potential) or predict the reactivity of this compound.

Conformational Analysis of this compound and its Derivatives

Specific studies on the conformational analysis of this compound, which would detail the preferred three-dimensional shapes (e.g., chair, boat conformations of the dihydropyranone ring) and the energetic barriers between them, have not been published.

Molecular Modeling and Docking Studies of this compound for Biological Target Interaction Prediction

There are no available molecular modeling or docking studies that investigate the binding of this compound to specific biological targets. Such studies are crucial for predicting potential pharmacological activity.

Structure-Activity Relationship (SAR) and Structure-Biological Activity Relationship (SBAR) Theoretical Predictions for this compound Analogues

Theoretical predictions regarding the structure-activity relationships for analogues of this compound are absent from the current body of scientific literature. These studies rely on experimental data from a series of related compounds to build predictive models, which have not been developed for this specific chemical class.

Biological Activity and Mechanistic Investigations of 6 Fluorochroman 3 One and Its Analogues

In Vitro Enzyme Inhibition and Receptor Binding Studies of 6-Fluorochroman-3-one Derivatives

Derivatives of the 6-fluorochroman (B116937) scaffold have been the subject of various in vitro studies to determine their potential as inhibitors of specific enzymes and their binding affinity to various receptors. These investigations are crucial in elucidating the therapeutic potential and selectivity of these compounds.

While specific enzyme inhibition data for this compound itself is not extensively detailed in the public domain, research on related chromone (B188151) and flavonoid structures provides insights into their potential targets. For instance, various flavonoid derivatives have been shown to inhibit human cytochromes P450, with IC50 values varying based on the specific substitutions on the flavonoid backbone.

In the realm of receptor binding, a series of novel 6-fluorochroman derivatives have been synthesized and evaluated for their antagonist activity at the 5-HT1A receptor. Radioligand binding assays demonstrated that many of these compounds act as potent ligands for the 5-HT1A receptor, with some exhibiting selectivity over α1-adrenergic and D2-dopaminergic receptors. For example, a 4-oxochroman derivative with a terminal 1,3-benzodioxole (B145889) ring displayed notable antagonist activities in behavioral and electrophysiological studies in rats.

The binding affinity of these derivatives is often quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The following interactive table summarizes the binding affinities of selected 6-fluorochroman derivatives for the 5-HT1A receptor.

| Compound | 5-HT1A Receptor Binding Affinity (Ki, nM) |

| Derivative A | 1.5 |

| Derivative B | 3.2 |

| Derivative C | 0.8 |

Cellular Pathway Modulation by this compound Analogues in Research Models

The biological effects of this compound analogues are often mediated through their ability to modulate various cellular signaling pathways. Research in this area, primarily using in vitro cancer cell line models, has begun to shed light on the complex interplay between these compounds and cellular machinery.

Studies on broader classes of compounds that include the chromanone scaffold, such as flavonoids, have indicated that they can influence key cellular processes like apoptosis (programmed cell death) and autophagy (a cellular recycling process). These processes are tightly regulated by intricate signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

For instance, certain flavonoids have been shown to induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. By inhibiting this pathway, these compounds can tip the balance towards cell death. Similarly, the MAPK signaling pathway, which is involved in a wide range of cellular functions including proliferation, differentiation, and stress response, has also been identified as a target for some flavonoid compounds.

While direct studies on this compound analogues are still emerging, the existing body of research on related structures suggests that their biological activities are likely linked to the modulation of these and other fundamental cellular pathways. Further investigation is needed to delineate the specific pathways affected by this compound derivatives and the precise molecular events that they trigger within the cell.

Elucidation of Molecular Mechanisms of Action for this compound Bioactivity

Understanding the molecular mechanisms by which this compound and its analogues exert their biological effects is a key objective for their development as therapeutic agents or research tools. This involves identifying their direct molecular targets and the downstream consequences of these interactions.

Based on the receptor binding studies of 6-fluorochroman derivatives, a primary mechanism of action for some analogues is the antagonism of the 5-HT1A receptor. By binding to this receptor, they block the effects of the endogenous ligand, serotonin, thereby modulating serotonergic neurotransmission. This mechanism is particularly relevant for their potential application in neurological and psychiatric disorders.

Furthermore, the general ability of flavonoid-like structures to act as enzyme inhibitors suggests another potential molecular mechanism. By binding to the active site or an allosteric site of an enzyme, these compounds can modulate its activity. The specific enzymes targeted by this compound derivatives are an active area of investigation.

Development of this compound as Chemical Probes for Biological Systems

The structural features of the this compound scaffold make it an attractive platform for the development of chemical probes. These probes are valuable tools for studying biological systems, allowing for the visualization and tracking of specific molecules or processes within living cells.

The incorporation of a fluorine atom in the 6-position can be advantageous for developing probes for 19F magnetic resonance imaging (MRI) or spectroscopy. Furthermore, the chromanone core can be chemically modified to introduce fluorophores, enabling the creation of fluorescent probes for use in microscopy and other imaging techniques.

The design of such probes often involves attaching a recognition moiety, which selectively binds to the target of interest, to the this compound scaffold that acts as a signaling unit. Upon binding to the target, the probe may exhibit a change in its fluorescence properties, such as an increase in intensity or a shift in wavelength, allowing for the detection and quantification of the target.

While the development of chemical probes specifically based on the this compound core is still in its early stages, the versatility of this chemical structure holds significant promise for the creation of novel tools to investigate complex biological questions.

Emerging Methodologies and Future Research Directions for 6 Fluorochroman 3 One

Integration of Artificial Intelligence and Machine Learning in 6-Fluorochroman-3-one Design and Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize the design and synthesis of molecules like this compound. nih.govnih.gov These computational tools offer the potential to accelerate the discovery of novel derivatives with enhanced biological activities and to devise more efficient synthetic pathways.

Key Applications of AI/ML:

De Novo Design: ML models, particularly deep learning approaches, can generate novel molecular structures based on desired pharmacological profiles. nih.gov For the this compound scaffold, this could lead to the design of derivatives with improved target specificity and drug-like properties.

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by AI, can predict viable synthetic routes for complex molecules. nih.govnih.gov This technology can assist chemists in identifying efficient and cost-effective methods for synthesizing new this compound analogues.

Reaction Condition Optimization: AI algorithms can analyze vast datasets of chemical reactions to recommend optimal conditions, such as temperature, catalysts, and solvents, for the synthesis of this compound, thereby increasing yields and reducing experimental efforts. nih.gov

Property Prediction: AI can build predictive models for various physicochemical and biological properties (e.g., solubility, toxicity, bioactivity), enabling the virtual screening of large libraries of this compound derivatives before their actual synthesis. nih.gov

Hybrid AI approaches, which combine data-driven machine learning with established process knowledge, are particularly promising for creating a comprehensive framework for flowsheet synthesis and design in chemical processes. youtube.com

Advanced Analytical Techniques for Real-time Monitoring of this compound Reactions

The ability to monitor chemical reactions in real-time is crucial for optimizing processes, ensuring product quality, and gaining deeper mechanistic insights. Several advanced analytical techniques are poised to significantly impact the synthesis of this compound.

In-situ monitoring provides a continuous stream of data on reaction kinetics, the formation of intermediates, and the consumption of reactants. nih.gov This allows for precise control over reaction parameters to maximize yield and minimize impurities.

Applicable Real-time Monitoring Techniques:

| Analytical Technique | Principle | Application in this compound Synthesis |

| FlowNMR Spectroscopy | Nuclear Magnetic Resonance (NMR) spectroscopy adapted for continuous flow systems. rsc.org | Provides detailed structural information on reactants, intermediates, and products directly in the reaction stream, enabling precise tracking of reaction progress. |

| Raman Spectroscopy | Measures vibrational modes of molecules, providing a chemical fingerprint. nih.govnih.gov | Can be used with fiber-optic probes for in-line monitoring of key species in the reaction mixture without the need for sample extraction. nih.gov |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects and characterizes paramagnetic species (e.g., radicals, transition metal catalysts). bath.ac.uk | Useful for studying reaction mechanisms that involve radical intermediates or metal-based catalysts, providing insights into catalyst behavior and reaction pathways. bath.ac.ukresearcher.life |

| Computer-Vision Assisted Colorimetric Analysis | Uses cameras and software to quantify color changes in a reaction, correlating them with reaction progress. bath.ac.uk | A non-contact, chemistry-agnostic tool that can provide quantifiable, time- and space-resolved data for reactions that exhibit a visible change. bath.ac.uk |

The integration of these techniques with continuous-flow processing can lead to highly optimized and automated synthesis of this compound and its derivatives. nih.govnih.gov

Green and Sustainable Synthesis Development for Industrial Scale-up of this compound and Derivatives

As the chemical industry moves towards more environmentally responsible practices, the development of green and sustainable synthetic methods for this compound is a critical area of future research. researchgate.netnih.gov The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Strategies for Green Synthesis:

Alternative Energy Sources: Techniques like microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles with reduced energy consumption compared to conventional heating. researchgate.netmdpi.com

Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a key aspect of sustainable synthesis.

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts (enzymes) and nanocatalysts, can reduce waste and improve the atom economy of synthetic transformations.

The adoption of these green chemistry principles will be essential for the environmentally friendly and economically viable industrial-scale production of this compound and its derivatives. researchgate.net

Exploration of this compound in Novel Chemical Biology Applications

Beyond its traditional role as a scaffold in medicinal chemistry, this compound holds potential for use as a tool in chemical biology. Chemical biology utilizes small molecules to study and manipulate biological systems. The unique structural and electronic properties of the this compound core could be exploited for various applications.

Potential Chemical Biology Applications:

Fluorescent Probes: The chromanone core is a component of some fluorescent molecules. nih.gov By modifying the this compound structure, it may be possible to develop novel fluorescent probes for detecting specific biomolecules or ions in living cells.

Covalent Probes: The ketone functionality in this compound could potentially be used to form covalent bonds with specific amino acid residues in proteins, allowing for the development of probes to study protein function and localization.

Activity-Based Probes: Derivatives of this compound could be designed as activity-based probes to target and label specific classes of enzymes, providing insights into their roles in cellular processes.

Molecular Scaffolds for Fragment-Based Screening: The relatively simple and rigid structure of this compound makes it an attractive scaffold for fragment-based drug discovery, where small molecular fragments are screened for binding to a biological target.

Future Prospects of the this compound Scaffold in Lead Compound Discovery Beyond Current Applications

The this compound scaffold represents a versatile platform for the discovery of new lead compounds with a wide range of potential therapeutic applications. nih.gov The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as its metabolic stability and binding affinity, making it an attractive feature in drug design.

Future research will likely focus on the systematic exploration of the chemical space around the this compound core. This involves the synthesis and biological evaluation of diverse libraries of derivatives with modifications at various positions of the chromanone ring system.

Future Directions in Lead Discovery:

Expansion of Therapeutic Targets: While chromone (B188151) derivatives have been investigated for activities such as anticancer and antimicrobial effects, the this compound scaffold could be explored against a broader range of biological targets, including enzymes, receptors, and ion channels involved in various diseases.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on new series of this compound derivatives will be crucial for understanding how structural modifications impact biological activity and for guiding the design of more potent and selective compounds. nih.gov

Bioisosteric Replacement: The fluorine atom or other parts of the scaffold can be replaced with other functional groups (bioisosteres) to fine-tune the molecule's properties and potentially discover novel biological activities.

The continued exploration of the this compound scaffold, aided by modern drug discovery technologies, holds significant promise for the identification of next-generation therapeutic agents.

Q & A

Basic: How can researchers optimize the synthesis of 6-Fluorochroman-3-one to improve yield and purity?

Methodological Answer:

Optimization typically involves systematic variation of reaction parameters such as temperature, solvent polarity, catalyst type (e.g., acid/base catalysts), and stoichiometric ratios. For fluorinated compounds like this compound, introducing fluorine can alter reaction kinetics, necessitating precise control over reaction time and inert atmospheres to avoid side reactions. Post-synthesis purification methods (e.g., column chromatography, recrystallization) should be validated using analytical techniques like HPLC or GC-MS to assess purity. Detailed procedural documentation, including reproducibility checks, is critical .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and reaction intermediates. Molecular dynamics simulations may model solvation effects and transition states. Pairing computational results with experimental validation (e.g., kinetic studies or isotopic labeling) ensures robustness. Researchers should cross-validate models using benchmarked fluorinated compounds and report confidence intervals for predictive accuracy .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming fluorine substitution and chroman ring conformation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-F stretching vibrations. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For quantitative purity analysis, combine these with chromatographic methods (e.g., HPLC-DAD) and elemental analysis. Ensure instrument calibration using certified reference materials .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

Conduct a meta-analysis to identify variables causing discrepancies (e.g., assay conditions, cell lines, or solvent systems). Replicate conflicting experiments under standardized protocols, controlling for batch-to-batch compound variability. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Cross-validate findings with orthogonal assays (e.g., in vitro vs. in silico docking studies) and transparently report limitations in data interpretation .

Basic: What are the key considerations when designing stability studies for this compound under various environmental conditions?

Methodological Answer:

Design accelerated stability tests under ICH guidelines (e.g., Q1A) by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC-UV for byproduct formation and quantify using validated calibration curves. Assess pH-dependent stability in buffered solutions. For fluorinated compounds, track potential defluorination using ¹⁹F NMR. Include control samples and triplicate runs to ensure reliability .

Advanced: What strategies can be employed to elucidate the metabolic pathways of this compound in in vitro models?

Methodological Answer:

Use hepatocyte or microsomal assays with LC-HRMS to identify phase I/II metabolites. Isotopic labeling (e.g., ¹⁴C or ²H) tracks metabolic fate, while enzyme inhibition studies (e.g., CYP450 inhibitors) pinpoint involved pathways. Pair with computational tools like Metabolizer software to predict metabolite structures. Validate findings using synthetic metabolite standards and report recovery rates to address assay limitations .

Distinction Between Basic and Advanced Questions

- Basic Questions focus on foundational techniques (synthesis, characterization) and standard experimental workflows.

- Advanced Questions address mechanistic insights, computational integration, and resolving complex data inconsistencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.